molecular formula C25H27NO7 B6070076 METHYL 4-{3-[2-(3,4-DIETHOXYPHENYL)ACETAMIDO]-1-BENZOFURAN-2-YL}-4-OXOBUTANOATE

METHYL 4-{3-[2-(3,4-DIETHOXYPHENYL)ACETAMIDO]-1-BENZOFURAN-2-YL}-4-OXOBUTANOATE

Cat. No.: B6070076
M. Wt: 453.5 g/mol
InChI Key: ZFVSCATXEOFCND-UHFFFAOYSA-N
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Description

Methyl 4-{3-[2-(3,4-diethoxyphenyl)acetamido]-1-benzofuran-2-yl}-4-oxobutanoate is a complex organic compound that belongs to the class of benzofuran derivatives. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-{3-[2-(3,4-diethoxyphenyl)acetamido]-1-benzofuran-2-yl}-4-oxobutanoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of Benzofuran Core: The benzofuran core can be synthesized through the cyclization of 2-hydroxybenzaldehyde with an appropriate acetylene derivative under acidic conditions.

    Introduction of Acetamido Group: The acetamido group is introduced by reacting the benzofuran derivative with 3,4-diethoxyphenylacetic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).

    Esterification: The final step involves the esterification of the resulting compound with methyl 4-oxobutanoate using a suitable esterification reagent such as sulfuric acid or p-toluenesulfonic acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-{3-[2-(3,4-diethoxyphenyl)acetamido]-1-benzofuran-2-yl}-4-oxobutanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the acetamido group or the ester moiety using reagents like sodium methoxide or ammonia.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol or ammonia in ethanol.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Corresponding substituted derivatives.

Scientific Research Applications

Methyl 4-{3-[2-(3,4-diethoxyphenyl)acetamido]-1-benzofuran-2-yl}-4-oxobutanoate has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as an anti-inflammatory, anticancer, and antimicrobial agent.

    Biological Research: It is used in the study of enzyme inhibition, receptor binding, and cellular signaling pathways.

    Pharmaceutical Development: The compound serves as a lead molecule for the development of new therapeutic agents.

    Industrial Applications: It is used in the synthesis of advanced materials and as a precursor for other complex organic compounds.

Mechanism of Action

The mechanism of action of methyl 4-{3-[2-(3,4-diethoxyphenyl)acetamido]-1-benzofuran-2-yl}-4-oxobutanoate involves its interaction with specific molecular targets such as enzymes, receptors, and proteins. The compound may inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and subsequent catalytic activity. It may also interact with cellular receptors to modulate signaling pathways, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-{3-[2-(3,4-dimethoxyphenyl)acetamido]-1-benzofuran-2-yl}-4-oxobutanoate
  • Methyl 4-{3-[2-(3,4-dihydroxyphenyl)acetamido]-1-benzofuran-2-yl}-4-oxobutanoate
  • Methyl 4-{3-[2-(3,4-dichlorophenyl)acetamido]-1-benzofuran-2-yl}-4-oxobutanoate

Uniqueness

Methyl 4-{3-[2-(3,4-diethoxyphenyl)acetamido]-1-benzofuran-2-yl}-4-oxobutanoate is unique due to the presence of the diethoxyphenyl group, which imparts distinct electronic and steric properties. This uniqueness can influence the compound’s biological activity, making it a valuable molecule for drug discovery and development.

Properties

IUPAC Name

methyl 4-[3-[[2-(3,4-diethoxyphenyl)acetyl]amino]-1-benzofuran-2-yl]-4-oxobutanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27NO7/c1-4-31-20-12-10-16(14-21(20)32-5-2)15-22(28)26-24-17-8-6-7-9-19(17)33-25(24)18(27)11-13-23(29)30-3/h6-10,12,14H,4-5,11,13,15H2,1-3H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFVSCATXEOFCND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)CC(=O)NC2=C(OC3=CC=CC=C32)C(=O)CCC(=O)OC)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27NO7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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